(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
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Overview
Description
(6,6-Difluoro-1-bicyclo[310]hexanyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic amine derivative, characterized by the presence of two fluorine atoms on the bicyclo[310]hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the bicyclo[3.1.0]hexane ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Hydrochlorination: The compound can participate in hydrochlorination reactions, transferring hydrochloric acid to other substrates.
Common Reagents and Conditions
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and various oxidizing or reducing agents. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the bicyclo[3.1.0]hexane ring, imines, secondary amines, and hydrochlorinated products.
Scientific Research Applications
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with molecular targets through its amine group and fluorine atoms. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s unique bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
- Bicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
- 6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane)
Uniqueness
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is unique due to the presence of two fluorine atoms on the bicyclo[3.1.0]hexane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with specific interactions and stability.
Properties
IUPAC Name |
(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-3-6(5,7)4-10;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBPAXORLYRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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